molecular formula C20H14ClF3N2O4S B12143631 6-[5-(3-Chlorophenyl)furan-2-yl]-4-hydroxy-5-(thiophene-2-carbonyl)-4-(trifluoromethyl)-1,3-diazinan-2-one

6-[5-(3-Chlorophenyl)furan-2-yl]-4-hydroxy-5-(thiophene-2-carbonyl)-4-(trifluoromethyl)-1,3-diazinan-2-one

Cat. No.: B12143631
M. Wt: 470.8 g/mol
InChI Key: DYFOYFYHPYACAC-UHFFFAOYSA-N
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Description

6-[5-(3-Chlorophenyl)furan-2-yl]-4-hydroxy-5-(thiophene-2-carbonyl)-4-(trifluoromethyl)-1,3-diazinan-2-one is a complex organic compound that features a unique combination of functional groups, including a furan ring, a thiophene ring, and a diazinanone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[5-(3-Chlorophenyl)furan-2-yl]-4-hydroxy-5-(thiophene-2-carbonyl)-4-(trifluoromethyl)-1,3-diazinan-2-one typically involves multiple steps, starting from commercially available precursors. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

6-[5-(3-Chlorophenyl)furan-2-yl]-4-hydroxy-5-(thiophene-2-carbonyl)-4-(trifluoromethyl)-1,3-diazinan-2-one can undergo a variety of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents such as PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: The carbonyl groups can be reduced to hydroxyl groups using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: PCC, DMP, or other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products of these reactions depend on the specific conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

    Medicinal Chemistry: This compound could be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The unique combination of functional groups in this compound could make it useful for the development of new materials with specific properties, such as conductivity or fluorescence.

    Biological Research: This compound could be used as a probe to study the function of specific proteins or pathways in cells.

Mechanism of Action

The mechanism of action of 6-[5-(3-Chlorophenyl)furan-2-yl]-4-hydroxy-5-(thiophene-2-carbonyl)-4-(trifluoromethyl)-1,3-diazinan-2-one would depend on its specific target. For example, if it targets an enzyme, it could act as an inhibitor by binding to the active site and preventing the enzyme from catalyzing its reaction. The molecular targets and pathways involved would need to be identified through further research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[5-(3-Chlorophenyl)furan-2-yl]-4-hydroxy-5-(thiophene-2-carbonyl)-4-(trifluoromethyl)-1,3-diazinan-2-one is unique due to its combination of a furan ring, a thiophene ring, and a diazinanone core, which is not commonly found in other compounds. This unique structure could confer specific properties that make it useful for various applications in chemistry, biology, and materials science.

Properties

Molecular Formula

C20H14ClF3N2O4S

Molecular Weight

470.8 g/mol

IUPAC Name

6-[5-(3-chlorophenyl)furan-2-yl]-4-hydroxy-5-(thiophene-2-carbonyl)-4-(trifluoromethyl)-1,3-diazinan-2-one

InChI

InChI=1S/C20H14ClF3N2O4S/c21-11-4-1-3-10(9-11)12-6-7-13(30-12)16-15(17(27)14-5-2-8-31-14)19(29,20(22,23)24)26-18(28)25-16/h1-9,15-16,29H,(H2,25,26,28)

InChI Key

DYFOYFYHPYACAC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CC=C(O2)C3C(C(NC(=O)N3)(C(F)(F)F)O)C(=O)C4=CC=CS4

Origin of Product

United States

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